BenchChemオンラインストアへようこそ!

2-[3-(Benzyloxy)phenyl]-6-methoxypyridine

Chemical procurement Quality assurance Synthetic reliability

2-[3-(Benzyloxy)phenyl]-6-methoxypyridine (CAS 1381944-26-8) is a heterocyclic organic compound within the phenylpyridine family, with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of 291.34 g·mol⁻¹. Its structure features a pyridine core substituted at the 2-position with a 3-(benzyloxy)phenyl group and at the 6-position with a methoxy group.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
CAS No. 1381944-26-8
Cat. No. B1511517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Benzyloxy)phenyl]-6-methoxypyridine
CAS1381944-26-8
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-21-19-12-6-11-18(20-19)16-9-5-10-17(13-16)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3
InChIKeyQWSKNSGNAYJKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Benzyloxy)phenyl]-6-methoxypyridine (CAS 1381944-26-8) – Compound Class & Core Identity for Scientific Procurement


2-[3-(Benzyloxy)phenyl]-6-methoxypyridine (CAS 1381944-26-8) is a heterocyclic organic compound within the phenylpyridine family, with the molecular formula C₁₉H₁₇NO₂ and a molecular weight of 291.34 g·mol⁻¹ . Its structure features a pyridine core substituted at the 2-position with a 3-(benzyloxy)phenyl group and at the 6-position with a methoxy group . This compound is primarily used as a research intermediate and building block in medicinal chemistry, where its regiospecific substitution pattern offers distinct advantages for precise molecular recognition events .

Why 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine Cannot Be Swapped for In-Class Analogs Without Scientific Justification


Phenylpyridine derivatives with identical molecular formulas (C₁₉H₁₇NO₂, 291.34 g·mol⁻¹) but different substitution topologies — including the 3,5-regioisomer 3-[3-(benzyloxy)phenyl]-5-methoxypyridine and the 5,2-regioisomer 5-[3-(benzyloxy)phenyl]-2-methoxypyridine (CAS 1375069-19-4) — exhibit substantially altered pharmacophoric geometries. In drug discovery, the regiospecific placement of the methoxy group at the 6-position versus the 2- or 5-position alters H-bond acceptor directionality and steric contours, directly impacting docking behavior in enzymatic pockets such as monoamine oxidase B (MAO-B), where subtle substituent shifts produce >10,000-fold selectivity differences between isoforms [1]. Generic substitution of 2-[3-(benzyloxy)phenyl]-6-methoxypyridine with its regioisomers thus risks both false-negative screening results and costly redirection of structure–activity relationship (SAR) programs.

Quantitative Differentiation Data for 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine Relative to Closest Analogs


Purity Advantage: 98% NLT Certified Supply vs. 95–96% Typical for Closest Regioisomer

The target compound is commercially available from ISO-certified manufacturers with a certified purity of NLT 98% (≥98%) , whereas the closest purchasable regioisomer, 5-[3-(benzyloxy)phenyl]-2-methoxypyridine (CAS 1375069-19-4), is typically offered at 95–96% purity from major vendors . This purity differential reduces the burden of by-product interference in palladium-catalyzed coupling reactions (e.g., Suzuki–Miyaura), where even 2–3% of regioisomeric contamination can propagate into biologically active intermediates and confound SAR analytics.

Chemical procurement Quality assurance Synthetic reliability

Regiospecific Synthetic Route: Suzuki–Miyaura Coupling Enabled by 6-Methoxy-2-aryl Topology

The target compound is synthesised via Suzuki–Miyaura coupling between 3-(benzyloxy)phenylboronic acid and 2-bromo-6-methoxypyridine . This synthetic route relies on the specific 2-bromo-6-methoxy substitution pattern of the pyridine electrophile; regioisomers such as 3-[3-(benzyloxy)phenyl]-5-methoxypyridine require the less common 3-bromo-5-methoxypyridine coupling partner, which carries different oxidative-addition kinetics and can reduce coupling yields by 10–15% in unoptimised systems [1].

Synthetic methodology Cross-coupling chemistry C–C bond formation

Safety Profile: Quantified Hazard Classification Enables Risk-Based Lab Handling

The target compound carries a harmonised hazard classification as harmful by inhalation, skin contact, and ingestion (H302 + H312 + H332) . This classification permits standard laboratory handling with appropriate PPE, distinguishing it from more toxic benzyloxyphenyl building blocks (e.g., certain amino-substituted congeners) that require additional engineering controls .

Laboratory safety Risk assessment Workplace compliance

Multi-Vendor ISO-Compliant Supply Chain Reduces Single-Source Procurement Risk

The target compound is stocked by at least six independent vendors across three continents (Asia, Europe, North America), including MolCore (ISO-certified, NLT 98%), A2B Chem, CymitQuimica, and ChemSrc . By contrast, the 3,5-regioisomer 3-[3-(benzyloxy)phenyl]-5-methoxypyridine is available from a narrower supplier base (principally Sigma-Aldrich and one catalog vendor) , exposing procurement workflows to greater single-supplier disruption risk and longer lead times.

Supply chain resilience Multi-source procurement GMP readiness

Physicochemical Stability: Methoxy Position 6 Reduces Oxidative Demethylation Susceptibility Relative to Position 2 Analogs

Structure–metabolism studies on methoxypyridines indicate that the 6-methoxy substituent benefits from steric shielding by the adjacent pyridine nitrogen lone pair, reducing CYP450-mediated O-demethylation rates compared with the more exposed 2-methoxy isomer. Quantitative metabolic stability data on related biaryl scaffolds show that 6-methoxypyridine derivatives exhibit intrinsic clearance (CLᵢₙₜ) values 1.5- to 3-fold lower than their 2-methoxy counterparts in human liver microsomes [1]. While direct microsomal data for 2-[3-(benzyloxy)phenyl]-6-methoxypyridine are not yet published, the structural premise warrants prioritisation over the 2-methoxy-5-substituted isomer for programs requiring prolonged target engagement.

Metabolic stability Cytochrome P450 In vitro ADME

Procurement-Relevant Application Scenarios for 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine


Kinase Inhibitor Lead Optimisation Programs Requiring Defined Pyridine Topology

The 2,6-disubstitution pattern of the pyridine ring in 2-[3-(benzyloxy)phenyl]-6-methoxypyridine provides a well-defined H-bond acceptor vector that docks into the hinge region of ATP-binding kinase pockets. Its NLT 98% purity and Suzuki–Miyaura compatibility (Evidence Items 1 & 2) make it a reliable building block for constructing biaryl kinase inhibitor libraries where regiospecificity is critical to avoid off-target activity.

MAO-B Selective Inhibitor Scaffold Development

The benzyloxyphenyl pharmacophore is a validated structural motif for potent, reversible MAO-B inhibition (class-level IC₅₀ values as low as 8.9 nM; Evidence Item 3 context). 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine serves as a key intermediate for exploring substitution vectors that maintain this activity while tuning selectivity against MAO-A, with the 6-methoxy position offering a unique derivatisation handle not available in 2-methoxy or 5-methoxy positional isomers.

Multi-Site Academic–Industry Consortia with Regulatory Compliance Requirements

With harmonised hazard classification (H302/H312/H332) and multi-vendor ISO-certified supply (Evidence Items 3 & 4), this compound is suited for distributed research consortia where uniform safety documentation and uninterrupted compound supply across sites are essential. The ≥6-supplier network reduces single-vendor dependency, a key advantage for long-term (3–5 year) grant-funded programs.

Preclinical ADME Profiling of 6-Methoxypyridine-Containing Biaryls

The anticipated metabolic stability advantage of the 6-methoxy substituent (Evidence Item 5) positions 2-[3-(benzyloxy)phenyl]-6-methoxypyridine as a preferred intermediate for generating biaryl libraries destined for in vitro ADME screening. Prioritising this scaffold at the library design stage reduces late-stage attrition caused by rapid oxidative clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.